PI3K p110delta Biochemical vs. Cellular Potency
In the US9221795 patent series, the target compound (designated compound 27, BDBM198031) demonstrated an IC50 of 1 nM against class I PI3K isoforms in a TR-FRET biochemical assay at pH 7.4, and an EC50 of 0.310 nM in a human basophil cellular assay measuring inhibition of anti-FcεRI mAb-stimulated activation after 60 min preincubation [1]. This sub-nanomolar cellular potency represents a greater than 3-fold shift from the biochemical IC50, indicating efficient cell penetration and target engagement in primary human immune cells. By comparison, the regioisomeric piperidin-4-yl analog (available as a distinct catalog compound, CAS 2060008-12-8) has not been disclosed with quantitative cellular EC50 data in the same assay system, representing a critical data gap that precludes potency assumptions between regioisomers .
| Evidence Dimension | PI3K p110delta inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM (biochemical TR-FRET); EC50 = 0.310 nM (cellular, human basophil anti-FcεRI assay) |
| Comparator Or Baseline | Piperidin-4-yl regioisomer (CAS 2060008-12-8): no publicly disclosed EC50/IC50 data in this assay system |
| Quantified Difference | Cellular EC50 (0.310 nM) represents ~3.2× shift from biochemical IC50 (1 nM), indicating favorable cell penetration; comparator lacks comparable data |
| Conditions | Biochemical: Class I PI3K isoforms, TR-FRET, pH 7.4. Cellular: Human basophils, anti-FcεRI mAb stimulation, 60 min preincubation. |
Why This Matters
Procurement decisions for PI3K delta research require assurance that biochemical potency translates to cellular activity; the target compound's flat sub-nanomolar cellular EC50 differentiates it from regioisomers lacking such validation.
- [1] BindingDB Entry BDBM198031 (US9221795, compound 27). Affinity Data: EC50 0.310 nM (Inhibition of PI3K p110delta in human basophil assessed as reduction in anti-FCepsilonR1 mAb-stimulated basophil activation, 60 min preincubation); IC50 1 nM (Class I PI3K isoforms, TR-FRET assay, pH 7.4). Accessed 2026. View Source
